(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is an organic compound that features both a furan ring and an acrylamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Starting Materials: 4-acetamidophenylamine and furan-2-carbaldehyde.
Reaction: A condensation reaction between 4-acetamidophenylamine and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This might include continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acrylamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan and acrylamide moieties.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with furan and acrylamide structures can interact with proteins, enzymes, or nucleic acids, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)acrylamide: Lacks the furan ring.
3-(furan-2-yl)acrylamide: Lacks the acetamidophenyl group.
N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is unique due to the combination of the furan ring and the acrylamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUFLBAAFKGIHR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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